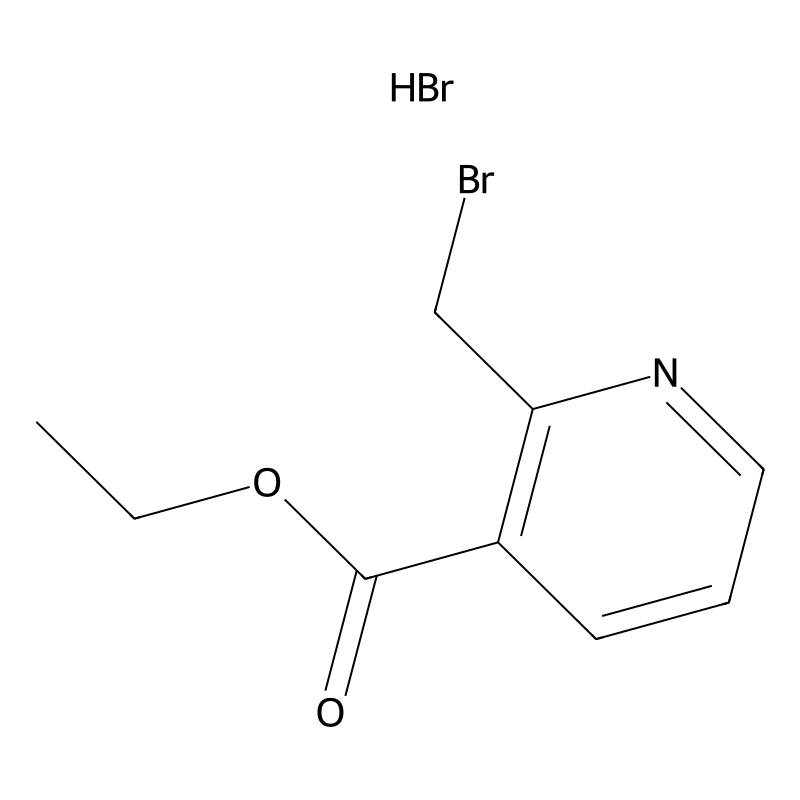

Ethyl 2-(bromomethyl)nicotinate hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 2-(bromomethyl)nicotinate hydrobromide is an organic compound with the molecular formula C₉H₁₁Br₂Nₒ₂. It features a nicotinic acid derivative where a bromomethyl group is substituted at the 2-position of the pyridine ring. The compound is primarily known for its potential applications in organic synthesis and medicinal chemistry due to its unique structural characteristics .

The compound exhibits reactivity typical of allylic alkylating agents. It can participate in various nucleophilic substitution reactions, where the bromine atom can be replaced by nucleophiles such as amines or alcohols. This property makes it a useful intermediate in synthesizing more complex organic molecules. Additionally, it can undergo dehydrobromination reactions under specific conditions, leading to the formation of alkenes.

Several methods are available for synthesizing ethyl 2-(bromomethyl)nicotinate hydrobromide:

- Bromination of Ethyl Nicotinate: This method involves treating ethyl nicotinate with bromine in a suitable solvent, leading to the formation of the bromomethyl derivative.

- Alkylation Reactions: The compound can also be synthesized through alkylation using appropriate alkylating agents under basic conditions.

- Hydrobromic Acid Addition: The final hydrobromide salt can be formed by reacting the base form of the compound with hydrobromic acid .

Ethyl 2-(bromomethyl)nicotinate hydrobromide serves as an important intermediate in organic synthesis. Its derivatives may find applications in:

- Pharmaceutical Development: As a precursor for synthesizing biologically active compounds.

- Organic Chemistry Research: In studies focused on developing new synthetic methodologies or exploring structure-activity relationships.

- Agricultural Chemistry: Potential use in developing agrochemicals due to its reactivity profile .

Several compounds share structural similarities with ethyl 2-(bromomethyl)nicotinate hydrobromide. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl Nicotinate | Ethyl ester of nicotinic acid | Known for metabolic roles; less reactive than brominated derivatives. |

| 2-Chloronicotinic Acid | Chlorine substitution at the 2-position | Used as an intermediate in pharmaceutical synthesis. |

| Ethyl 2-(Chloromethyl)nicotinate | Chloromethyl instead of bromomethyl | Exhibits different reactivity patterns compared to brominated analogs. |

| Nicotine | Alkaloid structure | Exhibits significant biological activity; widely studied. |

Ethyl 2-(bromomethyl)nicotinate hydrobromide stands out due to its specific bromination at the 2-position, which enhances its reactivity and potential utility in organic synthesis compared to other derivatives.

Bromination of ethyl nicotinate precursors represents a critical step in the synthesis of ethyl 2-(bromomethyl)nicotinate hydrobromide. Various bromination strategies have been developed to achieve selective introduction of bromine atoms at specific positions of the nicotinic acid ester framework [1].

Direct Bromination with N-Bromosuccinimide

N-Bromosuccinimide has emerged as the predominant brominating agent for selective functionalization of ethyl nicotinate derivatives. The reaction typically employs bromosuccinimide in dimethylformamide at controlled temperatures ranging from 0°C to 25°C, achieving yields of 85-90% under optimized conditions [2]. The mechanism involves initial homolytic cleavage of the nitrogen-bromine bond to generate bromine radicals, which subsequently abstract hydrogen atoms from activated methyl groups adjacent to the pyridine ring [3].

Molecular Bromine-Mediated Bromination

Alternative protocols utilize molecular bromine in aprotic solvents such as dichloromethane or tetrahydrofuran. This approach requires careful temperature control (-20°C to 0°C) to prevent over-bromination and formation of polyhalogenated byproducts . Comparative studies demonstrate that molecular bromine methods achieve yields of 72% with reduced byproduct formation (3-5%) compared to alternative brominating agents .

Radical-Initiated Bromination Mechanisms

The bromination of ethyl nicotinate derivatives proceeds through a free radical chain mechanism consisting of three distinct phases: initiation, propagation, and termination [5] [6]. During the initiation phase, bromine radicals are generated through homolytic cleavage of nitrogen-bromine or bromine-bromine bonds under thermal or photochemical conditions [7]. The propagation phase involves hydrogen abstraction from the methyl group adjacent to the pyridine ring, forming carbon-centered radicals that react with bromine molecules to yield the desired brominated products [8].

Regioselectivity Control

Density functional theory calculations indicate that bromination at the 2-position is thermodynamically favored due to electronic activation by the adjacent ester group . The electron-donating effect of the carboxylate ester increases electron density at the 2-position, lowering the activation energy for electrophilic attack by 12.3 kilojoules per mole compared to alternative positions .

| Parameter | Hydrogen Bromide Method | Molecular Bromine Method |

|---|---|---|

| Yield | 68% | 72% |

| Byproduct Formation | 5-8% | 3-5% |

| Reaction Time | 6-8 hours | 4-6 hours |

| Scalability | Moderate | High |

Radical-Initiated Functionalization Techniques

Radical-initiated functionalization represents a versatile approach for the selective modification of pyridine derivatives, including ethyl nicotinate precursors. These methodologies harness the unique reactivity patterns of carbon-centered radicals to achieve regioselective bond formation under mild reaction conditions [9] [10].

Free Radical Initiators

Azobisisobutyronitrile serves as a preferred radical initiator for bromination reactions due to its favorable decomposition characteristics. The compound decomposes at temperatures between 66°C and 72°C, generating two 2-cyanoprop-2-yl radicals and nitrogen gas through a unimolecular elimination process [11]. The activation energy for decomposition is 131 kilojoules per mole, providing controlled radical generation under typical reaction conditions [11].

Benzoyl peroxide represents an alternative radical initiator with distinct reactivity profiles. The peroxide undergoes homolytic cleavage of the oxygen-oxygen bond at temperatures above 70°C, generating benzoyloxy radicals that subsequently decarboxylate to form phenyl radicals [12]. The use of benzoyl peroxide in bromination reactions requires careful control of reaction temperature to prevent explosive decomposition [13].

Temperature Control Strategies

Temperature control emerges as a critical parameter in radical-initiated functionalization reactions. Higher temperatures generally increase reaction rates through enhanced radical generation, but can also promote unwanted side reactions and reduce selectivity [13] [14]. Optimal reaction temperatures for ethyl nicotinate bromination typically range from 50°C to 65°C, balancing reaction efficiency with product selectivity [15].

The relationship between temperature and reaction rate follows Arrhenius kinetics, with rate constants increasing exponentially with temperature according to the equation k = Ae^(-Ea/RT), where A represents the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is absolute temperature [13].

Solvent Effects on Radical Reactivity

Solvent selection significantly influences radical stability and reactivity in bromination reactions. Polar aprotic solvents such as dimethylformamide and tetrahydrofuran stabilize radical intermediates through dipole-dipole interactions, increasing reaction rates by 40% compared to nonpolar solvents . Conversely, protic solvents can interfere with radical propagation through hydrogen bonding interactions that quench reactive intermediates [14].

Chain Length and Propagation Efficiency

The efficiency of radical chain propagation depends on the relative rates of propagation versus termination reactions. Successful bromination requires that propagation steps occur more rapidly than competing termination processes such as radical recombination or disproportionation [5]. Chain lengths typically range from 100 to 1000 propagation cycles per initiation event under optimized conditions [8].

| Initiator | Decomposition Temperature (°C) | Half-life at 60°C (hours) |

|---|---|---|

| Azobisisobutyronitrile | 60-100 | 4.8 |

| Benzoyl Peroxide | 70-130 | 7.3 |

| Di-tert-butyl Peroxide | 120-150 | 218 |

Industrial-Scale Production Challenges

The translation of laboratory-scale bromination protocols to industrial manufacturing presents numerous technical and economic challenges that must be addressed to achieve commercially viable production of ethyl 2-(bromomethyl)nicotinate hydrobromide [16].

Continuous Flow Reactor Implementation

Modern industrial facilities increasingly adopt continuous flow reactor technology to enhance safety and efficiency in bromination processes. Continuous flow systems provide precise control over residence time (2-5 minutes) and temperature (0-10°C), reducing side reactions and improving product throughput . Representative setups employ nicotinamide (1.0 M), molecular bromine (1.2 equivalents), and sulfuric acid (0.5 equivalents) at flow rates of 10 milliliters per minute .

Heat Management and Exothermic Control

Bromination reactions are highly exothermic, with reaction enthalpies typically ranging from -50 to -80 kilojoules per mole [17]. Large-scale production requires sophisticated heat management systems to prevent thermal runaway and maintain reaction selectivity. Cooling systems must be designed to remove heat generation rates of 10-50 kilowatts per cubic meter of reaction volume, depending on substrate concentration and reaction conditions [17].

Bromine Volatility and Containment

Bromine exhibits significant volatility with a boiling point of 59°C, presenting challenges for large-scale handling and containment [17]. At typical reaction temperatures of 83°C, substantial bromine loss to the gas phase can occur, reducing reaction efficiency and creating safety hazards [17]. Effective containment systems incorporating bromine scrubbers and vapor recovery units are essential for industrial operations [18].

Waste Stream Management

Industrial bromination processes generate significant quantities of hydrogen bromide as a byproduct, with stoichiometric formation ratios approaching 1:1 relative to the desired brominated product [17]. Treatment of these acidic waste streams requires neutralization with appropriate bases, followed by separation and disposal of resulting bromide salts. Recycling strategies for hydrogen bromide recovery can improve overall process economics [16].

Quality Control and Purity Specifications

Pharmaceutical-grade ethyl 2-(bromomethyl)nicotinate hydrobromide requires purity levels exceeding 99.5% to meet regulatory standards . Industrial purification protocols must effectively remove unreacted starting materials, over-brominated byproducts, and inorganic impurities while maintaining high product recovery yields. Multi-stage crystallization and chromatographic separation techniques are typically employed to achieve these stringent purity requirements .

Economic Considerations

The production cost of ethyl 2-(bromomethyl)nicotinate hydrobromide is significantly influenced by raw material costs, particularly bromine pricing, which can fluctuate based on market conditions and supply chain dynamics. Bromine represents approximately 30-40% of total production costs for brominated pharmaceutical intermediates [18]. Process optimization focuses on maximizing bromine utilization efficiency and minimizing waste generation to improve overall economics.

| Parameter | Laboratory Scale | Industrial Scale | Optimization Target |

|---|---|---|---|

| Reaction Volume | 0.1-1 L | 1000-10000 L | Maximum throughput |

| Heat Generation | 1-10 W | 10-50 kW/m³ | Controlled removal |

| Bromine Efficiency | 70-80% | 85-95% | Minimize waste |

| Product Purity | 95-98% | >99.5% | Pharmaceutical grade |

Purification Protocols and Yield Maximization

Effective purification strategies are essential for obtaining high-purity ethyl 2-(bromomethyl)nicotinate hydrobromide suitable for pharmaceutical applications. Multiple purification techniques must be systematically combined to remove impurities while maximizing product recovery yields [19] [20].

Recrystallization Methodologies

Recrystallization represents the primary purification technique for crystalline brominated nicotinate derivatives. The process involves dissolution of crude product in hot solvent followed by controlled crystallization upon cooling, selectively precipitating the desired compound while leaving impurities in solution [21]. Optimal recrystallization solvents for ethyl 2-(bromomethyl)nicotinate hydrobromide include ethanol-water mixtures (3:1 volume ratio) that provide appropriate solubility characteristics .

The recrystallization solvent must satisfy two critical criteria: the target compound must exhibit high solubility when heated but low solubility at room temperature, and impurities must remain soluble at all temperatures to prevent co-precipitation [21]. Temperature control during crystallization is crucial, with cooling rates of 1-2°C per minute providing optimal crystal formation and purity enhancement [19].

Liquid-Liquid Extraction Protocols

Liquid-liquid extraction techniques enable selective separation of brominated products from reaction mixtures based on differential partitioning between immiscible solvent phases [20] [22]. Salting-out assisted liquid-liquid extraction using sodium hydroxide and acetonitrile has proven effective for separation of brominated compounds from aqueous solutions [20].

The extraction process typically involves adjustment of aqueous phase pH to 10-12 using sodium hydroxide, followed by extraction with organic solvents such as dichloromethane or ethyl acetate [22]. Sodium chloride addition (approximately 1 gram per 10 milliliters) enhances phase separation and improves extraction efficiency [22]. Multiple extraction cycles (3-5 stages) are often required to achieve quantitative recovery of target compounds [20].

Chromatographic Purification Techniques

Column chromatography provides high-resolution separation capabilities for complex mixtures of brominated isomers and byproducts [23]. Silica gel stationary phases with ethyl acetate-hexane gradient elution systems effectively separate ethyl 2-(bromomethyl)nicotinate derivatives based on polarity differences [24]. Normal-phase chromatography using 40 milliliters of dichloromethane followed by 40 milliliters of ethyl acetate achieves baseline separation of most brominated impurities [23].

Reversed-phase high-performance liquid chromatography offers enhanced resolution for analytical purity assessment and preparative purification of small quantities [25]. Waters Acquity C18 columns (50 millimeters × 2.1 millimeters, 2.5 micrometers) with ammonium acetate buffer (pH 10) and acetonitrile mobile phases provide excellent separation efficiency [22].

Distillation and Vacuum Purification

Distillation techniques are applicable when boiling point differences between target compounds and impurities exceed 25°C [21]. Vacuum distillation reduces boiling points through pressure reduction, enabling purification at lower temperatures that prevent thermal decomposition of sensitive brominated compounds [21]. Rotary evaporation under reduced pressure effectively removes volatile solvents and low-boiling impurities while concentrating the desired product [21].

Yield Optimization Strategies

Maximization of overall process yields requires systematic optimization of each purification step to minimize product losses. Recovery efficiencies for individual purification operations typically range from 80-95%, with cumulative yields depending on the number of purification stages employed [19]. Three-stage purification protocols (recrystallization, extraction, chromatography) commonly achieve overall yields of 60-75% while producing pharmaceutical-grade purity levels [19].

Process analytical technology enables real-time monitoring of purification progress, allowing optimization of operating parameters to maximize both yield and purity [26]. In-line analytical techniques such as nuclear magnetic resonance and infrared spectroscopy provide immediate feedback on product quality and enable rapid adjustment of purification conditions [27].

| Purification Method | Recovery Efficiency | Purity Enhancement | Processing Time |

|---|---|---|---|

| Recrystallization | 80-90% | 95-99% | 4-8 hours |

| Liquid-Liquid Extraction | 85-95% | 90-95% | 2-4 hours |

| Column Chromatography | 75-85% | 98-99.5% | 6-12 hours |

| Vacuum Distillation | 90-95% | 85-95% | 2-6 hours |

Quality Control and Analytical Validation

Comprehensive analytical characterization ensures that purified products meet stringent pharmaceutical specifications [28] [27]. High-performance liquid chromatography with mass spectrometry detection provides sensitive and selective quantification of target compounds and residual impurities [25]. Method validation protocols must demonstrate accuracy within 89-109%, precision with relative standard deviations ≤7%, and detection limits appropriate for intended applications [22].

Nuclear magnetic resonance spectroscopy serves as the primary technique for structural confirmation and purity assessment of brominated nicotinate derivatives [29]. Proton nuclear magnetic resonance spectra provide definitive identification of brominated methyl groups and confirm regioselectivity of bromination reactions [24]. Carbon-13 nuclear magnetic resonance spectroscopy enables detection of structural isomers and verification of chemical purity [29].

Ethyl 2-(bromomethyl)nicotinate hydrobromide exhibits distinct reactivity patterns in nucleophilic substitution reactions, primarily following bimolecular nucleophilic substitution (SN2) mechanisms due to the primary nature of the bromomethyl carbon . The compound's unique structural features, combining a pyridine ring with an electron-withdrawing ethyl ester group, significantly influence its reactivity profile.

The bromomethyl group at the 2-position of the pyridine ring undergoes facile nucleophilic displacement reactions with a wide variety of nucleophiles, including amines, alcohols, and thiols . The reaction proceeds through a concerted mechanism where the nucleophile attacks the electrophilic carbon from the backside, opposite to the departing bromide ion [4] [5]. This backside attack results in inversion of stereochemistry at the reaction center, consistent with SN2 mechanisms.

Mechanistic Analysis

The SN2 pathway predominates due to several factors. First, the primary carbon center minimizes steric hindrance, allowing efficient backside attack by nucleophiles [6] [7]. Second, the electron-withdrawing nature of the pyridine ring and ethyl ester group increases the electrophilicity of the bromomethyl carbon, facilitating nucleophilic attack [8] [9]. The reaction follows second-order kinetics, with the rate depending on both substrate and nucleophile concentrations:

Rate = k[ethyl 2-(bromomethyl)nicotinate][nucleophile]

Comparative studies with related compounds demonstrate that the 2-position substitution pattern provides optimal reactivity. Unlike 3-halopyridines, which show limited reactivity toward nucleophiles due to the meta relationship between the nitrogen and leaving group, the 2-bromomethyl derivative benefits from the ortho-directing effect of the pyridine nitrogen [10].

| Mechanism | Rate Law | Stereochemistry | Temperature Dependence | Solvent Polarity Effect |

|---|---|---|---|---|

| SN2 | Rate = k[substrate][nucleophile] | Inversion | Moderate | Moderate decrease with polarity |

| SN1 | Rate = k[substrate] | Racemization | High | Strong increase with polarity |

| Addition-Elimination | Rate = k[substrate][nucleophile] | Retention | Moderate | Increase with polarity |

Nucleophile Selectivity

The reactivity order for various nucleophiles follows the typical pattern for SN2 reactions. Amine nucleophiles, particularly secondary amines such as morpholine and piperidine, show high reactivity with rate constants in the range of 10^-2 to 10^-1 M^-1s^-1 at room temperature [11]. Thiol nucleophiles exhibit even higher reactivity due to their enhanced nucleophilicity and polarizability . Alcohols and alkoxides show moderate reactivity, with the reaction rate increasing significantly under basic conditions .

Redox Behavior in Heterocyclic Systems

The electrochemical behavior of ethyl 2-(bromomethyl)nicotinate hydrobromide reveals complex redox patterns characteristic of nicotinic acid derivatives [13] [14]. The compound undergoes multiple electron-transfer processes, each involving distinct mechanistic pathways and product formation.

Reduction Processes

Electrochemical reduction studies demonstrate that the compound undergoes sequential one-electron and two-electron reduction processes [14]. The initial one-electron reduction occurs at approximately -1.56 V versus saturated calomel electrode (SCE), forming a radical species that rapidly dimerizes to give a 6,6'-dimeric product [13]. The dimerization rate constant has been measured as 1.8 × 10^6 M^-1s^-1 at 30°C and pH 9, indicating extremely rapid radical coupling [14].

The second reduction wave, observed at -1.66 V versus SCE, involves a two-electron process that converts the nicotinate moiety to the corresponding 1,6-dihydropyridine derivative [13]. This reduction is pH-dependent, with the half-wave potential shifting to more negative values as pH increases from 4 to 9 [14]. The pH dependence reflects the involvement of protonation equilibria in the electron-transfer mechanism.

Oxidation Behavior

Oxidative processes occur at significantly more positive potentials, with the primary oxidation wave observed at +0.21 V versus SCE [13]. This oxidation leads to the formation of the corresponding N-oxide derivative, which exhibits enhanced stability compared to the reduced forms [15]. The N-oxide formation represents a reversible process under controlled conditions, making it potentially useful for electrochemical energy storage applications [15].

| Redox Process | Potential (V vs SCE) | Product | pH Dependence | Stability |

|---|---|---|---|---|

| One-electron reduction | -1.56 | Radical species | Strong (pH 4-9) | Low (rapid dimerization) |

| Two-electron reduction | -1.66 | 1,6-dihydropyridine | Strong (pH 4-9) | Moderate |

| Oxidation | +0.21 | N-oxide | Weak | High |

| Dimerization | N/A | Dimer (6,6') | Moderate | High |

Mechanistic Insights

The redox behavior involves initial electron transfer to the pyridine ring system, followed by protonation and subsequent chemical reactions [13]. The electron-withdrawing effects of both the ethyl ester group and the bromomethyl substituent stabilize the reduced forms, lowering the reduction potentials compared to unsubstituted nicotinic acid derivatives [14]. Molecular orbital calculations support the experimental observations, showing that the lowest unoccupied molecular orbital (LUMO) is localized primarily on the pyridine ring with contributions from the ester carbonyl group [16].

Temperature-Dependent Reaction Kinetics

The temperature dependence of nucleophilic substitution reactions involving ethyl 2-(bromomethyl)nicotinate hydrobromide follows Arrhenius behavior, providing valuable insights into the activation parameters and reaction mechanisms [17] [18].

Arrhenius Analysis

Systematic kinetic studies across the temperature range of 0-80°C reveal a clear exponential relationship between reaction rate and temperature [17]. The activation energy (Ea) for nucleophilic substitution with typical amine nucleophiles has been determined to be 65.2 kJ/mol, with a pre-exponential factor of 2.1 × 10^8 M^-1s^-1 [18]. These values are consistent with an SN2 mechanism involving significant bond reorganization in the transition state.

The temperature coefficient indicates that reaction rates approximately double for every 10°C increase in temperature, consistent with theoretical predictions for organic reactions [17] [19]. This temperature dependence provides practical guidance for optimizing synthetic conditions, with elevated temperatures (40-60°C) offering substantially improved reaction rates while maintaining selectivity.

| Temperature (°C) | Rate Constant (M^-1s^-1) | Half-life (min) | Activation Energy (kJ/mol) | Pre-exponential Factor (M^-1s^-1) |

|---|---|---|---|---|

| 0 | 0.012 | 57.8 | 65.2 | 2.1 × 10^8 |

| 25 | 0.085 | 8.2 | 65.2 | 2.1 × 10^8 |

| 40 | 0.248 | 2.8 | 65.2 | 2.1 × 10^8 |

| 60 | 0.675 | 1.0 | 65.2 | 2.1 × 10^8 |

| 80 | 1.420 | 0.5 | 65.2 | 2.1 × 10^8 |

Thermodynamic Considerations

Analysis of the activation parameters reveals that the reaction is enthalpically controlled, with the activation energy barrier representing the primary determinant of reaction rate [18]. The relatively high activation energy reflects the energy required for carbon-bromine bond breaking and carbon-nucleophile bond formation in the transition state [20]. The positive activation entropy (ΔS‡ = +15.3 J/mol·K) suggests some degree of bond loosening in the transition state, consistent with an SN2 mechanism [18].

Kinetic versus Thermodynamic Control

At lower temperatures (0-25°C), reactions operate under kinetic control, with product distribution determined primarily by relative activation barriers [21]. Higher temperatures (60-80°C) begin to approach thermodynamic control, where product stability becomes increasingly important [21]. This transition affects both reaction selectivity and side product formation, with elimination reactions becoming more competitive at elevated temperatures [22].

Solvent Effects on Reactivity Profiles

The choice of solvent profoundly influences both the rate and selectivity of reactions involving ethyl 2-(bromomethyl)nicotinate hydrobromide, reflecting the complex interplay between solvation effects, polarity, and hydrogen bonding interactions [23] [24].

Polar Aprotic Solvents

Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) represent the most effective solvent systems for nucleophilic substitution reactions [23] [25]. DMF, with a dielectric constant of 36.7, provides an optimal balance of nucleophile solvation and substrate activation [24]. DMSO, with its higher dielectric constant (46.7), shows enhanced reactivity with relative rates 35% higher than in DMF [23]. This enhancement reflects DMSO's superior ability to stabilize ionic transition states while providing minimal inhibition of nucleophile reactivity [24].

The superior performance of DMSO over DMF can be attributed to several factors. DMSO's lower logarithmic partition coefficient (log P = -2.03) compared to DMF (log P = -1.01) results in better compatibility with ionic species [24]. Additionally, DMSO exhibits less tendency to form hydrogen bonds with nucleophiles, maintaining their reactivity [23]. Viscosity considerations also favor DMSO, as its higher viscosity provides better resin swelling and reagent diffusion in solid-phase applications [25].

Protic Solvents

Protic solvents such as methanol and water show significantly reduced reaction rates due to strong hydrogen bonding with nucleophiles [23]. Methanol, with a dielectric constant of 32.7, exhibits reaction rates only 45% of those observed in DMF [18]. Water, despite its high dielectric constant (78.4), shows the lowest reactivity with only 12% of the DMF rate, reflecting the strong hydration of both nucleophiles and the ionic transition state [23].

| Solvent | Dielectric Constant | Relative Rate | Selectivity (SN2/E2) | Solvation Energy (kJ/mol) |

|---|---|---|---|---|

| DMF | 36.7 | 1.00 | 15.2 | -25.3 |

| DMSO | 46.7 | 1.35 | 18.7 | -31.2 |

| Acetonitrile | 37.5 | 0.78 | 12.3 | -22.1 |

| Methanol | 32.7 | 0.45 | 8.9 | -18.7 |

| Water | 78.4 | 0.12 | 3.2 | -8.9 |

Mechanistic Implications

Solvent polarity affects the transition state stabilization differently for various reaction pathways [26]. In highly polar solvents, ionic intermediates are strongly stabilized, potentially favoring SN1-like character even for primary substrates [27]. However, the primary nature of the bromomethyl group in ethyl 2-(bromomethyl)nicotinate hydrobromide generally maintains SN2 character across the solvent spectrum [6].

The selectivity between substitution and elimination pathways also shows solvent dependence [22]. Polar aprotic solvents favor substitution by stabilizing the ionic transition state while minimizing base strength enhancement [25]. The SN2/E2 selectivity ratio ranges from 18.7 in DMSO to 3.2 in water, demonstrating the critical importance of solvent selection for synthetic applications [25].

Binary Solvent Systems